CAS number for (R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide
CAS number for (R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide
An In-Depth Technical Guide to (R)-2-Methylpropane-2-sulfinamide and its Application in the Synthesis of Chiral Amines
A Note on Chemical Identification: The CAS Number
Introduction: A Cornerstone of Asymmetric Synthesis
(R)-(+)-2-Methyl-2-propanesulfinamide, commonly known as (R)-Ellman's sulfinamide, has emerged as a powerhouse in the field of asymmetric synthesis.[3][7] Its utility lies in its ability to serve as a versatile chiral auxiliary, enabling the stereoselective synthesis of chiral amines, a critical functional group in a multitude of pharmaceuticals and biologically active compounds.[1][8][9] This guide provides an in-depth exploration of this reagent, from its fundamental properties to its practical application in the laboratory, with a focus on the synthesis of N-substituted sulfinamides.
Physicochemical Properties and Handling
(R)-(+)-2-Methyl-2-propanesulfinamide is a white to off-white crystalline solid with a melting point in the range of 103-107 °C.[3][4][9] It is soluble in a variety of organic solvents, including chloroform, methanol, tetrahydrofuran, and dichloromethane, but is insoluble in water.[1][6][10]
Table 1: Physicochemical Properties of (R)-(+)-2-Methyl-2-propanesulfinamide
| Property | Value |
| CAS Number | 196929-78-9 |
| Molecular Formula | C4H11NOS |
| Molecular Weight | 121.20 g/mol |
| Appearance | White to off-white powder or crystals[2][4][9] |
| Melting Point | 103-107 °C[3] |
| Optical Rotation | [α]20/D +4°, c = 1.0242 in chloroform[3] |
| Solubility | Soluble in most organic solvents[1][6][10]; Insoluble in water[1] |
| Storage | 2-8°C[3] |
Proper handling and storage are crucial for maintaining the integrity of this chiral reagent. It should be stored in a cool, dry place and handled under an inert atmosphere to prevent degradation.[3][6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Synthesis of (R)-(+)-2-Methyl-2-propanesulfinamide
The enantiomerically pure sulfinamide is typically synthesized from tert-butyl disulfide. The synthesis involves the oxidation of the disulfide followed by resolution to isolate the desired (R)-enantiomer. One common method involves the use of a chiral resolving agent.[11]
Caption: General synthesis workflow for (R)-(+)-2-Methyl-2-propanesulfinamide.
Core Application: Asymmetric Synthesis of Chiral Amines via N-Sulfinyl Imines
The primary utility of (R)-(+)-2-Methyl-2-propanesulfinamide lies in its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines.[8][10] These intermediates are then subjected to stereoselective nucleophilic addition, with the bulky tert-butanesulfinyl group directing the approach of the nucleophile to one face of the C=N double bond. Subsequent acidic hydrolysis readily cleaves the N-S bond to afford the desired chiral amine with high enantiomeric excess.[8]
The synthesis of the user-specified (R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide would be achieved through the condensation of (R)-(+)-2-Methyl-2-propanesulfinamide with an appropriate o-tolyl carbonyl compound, for instance, o-tolualdehyde.
Caption: Asymmetric synthesis of a chiral amine using (R)-Ellman's sulfinamide.
Experimental Protocol: Synthesis of an N-Sulfinyl Imine
The following is a general, representative protocol for the condensation of (R)-(+)-2-Methyl-2-propanesulfinamide with an aldehyde.[12][13]
Materials:
-
(R)-(+)-2-Methyl-2-propanesulfinamide
-
Aldehyde (e.g., 2-diphenylphosphinobenzaldehyde)[12]
-
Anhydrous Tetrahydrofuran (THF)[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equivalents) and the aldehyde (1.0 equivalent).[12]
-
Add anhydrous THF via syringe.[12]
-
To the stirred mixture, add titanium(IV) ethoxide (2.0-3.0 equivalents) via syringe.[12][13]
-
Heat the reaction mixture to 50 °C or reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[12]
-
Slowly pour the reaction mixture into a beaker containing brine with vigorous stirring.[12]
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.[12]
-
The crude product can be purified by flash column chromatography.[12]
Applications in Drug Development and Beyond
The chiral amines synthesized using this methodology are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][9] The versatility of this reagent is further demonstrated by its use in the synthesis of chiral aziridines, as an organocatalyst for the enantioselective reduction of imines, and in the preparation of P,N-sulfinyl imine ligands for iridium-catalyzed asymmetric hydrogenation.[1][3][10]
Table 2: Diverse Applications of (R)-(+)-2-Methyl-2-propanesulfinamide
| Application Area | Description |
| Chiral Amine Synthesis | A primary reagent for the asymmetric synthesis of a wide range of chiral amines.[1][3][10] |
| Pharmaceutical Intermediates | Used in the synthesis of key building blocks for various drugs.[9] |
| Chiral Aziridine Synthesis | Employed in the preparation of β-chloro sulfinamides, which are precursors to chiral aziridines.[3][4][10] |
| Organocatalysis | Serves as a precursor for organocatalysts used in the enantioselective reduction of imines.[1][4][10] |
| Asymmetric Hydrogenation | Forms P,N-sulfinyl imine ligands for iridium-catalyzed asymmetric hydrogenation of olefins.[1][10] |
| Agrochemicals | Utilized in the formulation of stereochemically defined agrochemicals.[9] |
Conclusion
(R)-(+)-2-Methyl-2-propanesulfinamide is an indispensable tool for the modern synthetic chemist. Its reliability in inducing stereoselectivity in the synthesis of chiral amines has cemented its place in both academic research and industrial drug development. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage the power of this chiral auxiliary in their own synthetic endeavors, including the targeted synthesis of derivatives such as (R)-2-Methyl-N-(o-tolyl)propane-2-sulfinamide.
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- (R)-(+)-2-Methyl-2-propanesulfinamide, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
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- 2Methyl2-propanesulfinamide (Ellman's Sulfinamide)
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